molecular formula C14H10Cl2O2 B6403760 4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid CAS No. 1261936-88-2

4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid

Cat. No.: B6403760
CAS No.: 1261936-88-2
M. Wt: 281.1 g/mol
InChI Key: FFKRYZGURJQUEN-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid is an organic compound belonging to the class of chlorinated aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid typically involves the chlorination of 3-methylphenylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The initial step often includes the preparation of 3-methylphenylbenzoic acid, followed by chlorination using industrial chlorinating agents. The reaction conditions are optimized to achieve high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or sodium hypochlorite can be used for further chlorination.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the substituents introduced, various chlorinated derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

    Reduction Products: Reduction typically yields the corresponding alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: This compound shares a similar chlorinated aromatic structure but lacks the benzoic acid moiety.

    4-Chloro-3,5-dimethylphenol: Another chlorinated aromatic compound with additional methyl groups.

Uniqueness: 4-Chloro-3-(4-chloro-3-methylphenyl)benzoic acid is unique due to the presence of both chlorine atoms and a benzoic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.

Properties

IUPAC Name

4-chloro-3-(4-chloro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKRYZGURJQUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690407
Record name 4',6-Dichloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-88-2
Record name 4',6-Dichloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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